molecular formula C8H8F2O B1304032 1-(3,5-Difluorophenyl)ethanol CAS No. 872181-59-4

1-(3,5-Difluorophenyl)ethanol

Cat. No. B1304032
M. Wt: 158.14 g/mol
InChI Key: UEGDJZYKJPZJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorophenyl)ethanol is a chiral alcohol that serves as an important intermediate in the synthesis of various pharmaceutical compounds. While the provided papers do not directly discuss 1-(3,5-Difluorophenyl)ethanol, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of 1-(3,5-Difluorophenyl)ethanol.

Synthesis Analysis

The synthesis of chiral alcohols similar to 1-(3,5-Difluorophenyl)ethanol can be achieved through biocatalytic reduction. For instance, Leifsonia xyli HS0904 was used to asymmetrically reduce 3,5-bis(trifluoromethyl) acetophenone to its corresponding chiral alcohol with high enantiomeric excess . Similarly, Candida tropicalis was employed for the asymmetric reduction of the same acetophenone, yielding the (S)-enantiomer of the alcohol . Another study optimized the biocatalytic process using Leifsonia xyli CCTCC M 2010241 and isopropanol as a co-substrate, achieving high yield and enantiomeric excess . These studies demonstrate the potential for microbial biocatalysts in the synthesis of chiral alcohols, which could be applied to the synthesis of 1-(3,5-Difluorophenyl)ethanol.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various analytical techniques. For example, quantum chemical calculations using density functional theory were performed to characterize the structure of 1,2-diphenyl-2-(1-phenylethylamino) ethanol, providing data on molecular orbital energies, bond lengths, bond angles, and charge distribution . Although this compound is not the same as 1-(3,5-Difluorophenyl)ethanol, the approach used for its structural analysis could be applied to 1-(3,5-Difluorophenyl)ethanol to gain insights into its stability and reactivity.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of 1-(3,5-Difluorophenyl)ethanol. However, the electrochemical behavior of related compounds has been studied, such as the equilibrium and mechanism of electroreduction of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide and its derivatives in ethanol-acetonitrile solutions . These findings could suggest potential electrochemical pathways for the transformation of 1-(3,5-Difluorophenyl)ethanol and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3,5-Difluorophenyl)ethanol are not directly discussed in the provided papers. However, the metabolic formation and synthesis of a structurally related compound, 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, were studied, and it was found to have hypocholesteremic effects in rats . This indicates that structurally similar compounds can have significant biological activity, which may also be true for 1-(3,5-Difluorophenyl)ethanol.

Scientific Research Applications

Biocatalytic Synthesis

1-(3,5-Difluorophenyl)ethanol is a significant chiral intermediate in pharmaceutical synthesis. It's used in the asymmetric bioreduction of various acetophenones. For example, it's instrumental in producing enantiomerically pure compounds like (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, crucial for synthesizing aprepitant, an antiemetic medication (Guo et al., 2017). Another study demonstrated its application in biocatalysis using Candida tropicalis, leading to high enantiomeric excess in the synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol, a key chiral intermediate for NK-1 receptor antagonists (Wang et al., 2011).

Enantioselective Synthesis

The compound plays a critical role in enantioselective synthesis processes. For instance, a study on Leifsonia xyli CCTCC M 2010241 revealed an efficient synthetic process for (R)-[3,5- bis(trifluoromethyl)phenyl] ethanol, another important chiral intermediate, using isopropanol as a co-substrate (Ouyang et al., 2013). In another research, a carbonyl reductase from Leifsonia sp. S749 was found to convert 3,5-bis(trifluoromethyl) acetophenone into (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol with high activity and enantioselectivity (Tang et al., 2018).

Safety And Hazards

The safety information for 1-(3,5-Difluorophenyl)ethanol indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H320, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(3,5-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGDJZYKJPZJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963647
Record name 1-(3,5-Difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)ethanol

CAS RN

467223-90-1, 872181-59-4
Record name 1-(3,5-Difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-difluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a colorless stirred solution of 3′,5′-difluoroacetophenone (50.00 g, 320.24 mmol) in methanol (320 mL), sodium borohydride (3.41 g, 86.47 mmol, 0.27 eq) was added portion wise over 20 minutes at room temperature under inert atmosphere (Ar). Then the reaction mixture was stirred for 45 min at room temperature and then quenched carefully by the addition of a saturated aqueous ammonium chloride solution (150 mL). The extraction was carried out with ethyl acetate (2×200 mL). The combined organic layers were washed with brine (200 mL), dried over anhydrous Na2SO4 and filtered. The solvent was removed in vacuo to give the title compound (50.29 g, 99%) as a colorless oil. The alcohol was used as such in the subsequent step.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 3,5-difluorobenzaldehyde (3.00 g, 21.1 mmol) in THF (30 mL) at 0-5° C. was added methylmagnesium bromide in THF (3.0 M; 8.44 mL, 25.3 mmol) dropwise. The mixture was stirred at 0-5° C. for 1 h, quenched with brine, and then extracted with EtOAc (2 times). The combined organic phases were washed with water and brine, dried over Na2SO4, and concentrated under reduced pressure to give the sub-title compound as a colorless oil (3.02 g, 90.4%). 1H NMR (300 MHz, CDCl3) δ 6.89 (m, 2H), 6.69 (m, 1H), 4.88 (q, J=6.3 Hz, 1H), 1.47 (d, J=6.3 Hz, 3H) ppm.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
8.44 mL
Type
solvent
Reaction Step One
Yield
90.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Difluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluorophenyl)ethanol
Reactant of Route 3
Reactant of Route 3
1-(3,5-Difluorophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
1-(3,5-Difluorophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
1-(3,5-Difluorophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
1-(3,5-Difluorophenyl)ethanol

Citations

For This Compound
2
Citations
TX Tang, Y Liu, ZL Wu - Journal of Molecular Catalysis B: Enzymatic, 2014 - Elsevier
ChKRED20 is a short-chain dehydrogenase/reductase (SDR) cloned from Chryseobacterium sp. CA49 for the anti-Prelog bioreduction of 3,5-bis(trifluoromethyl)acetophenone to …
Number of citations: 41 www.sciencedirect.com
S Muangsri - 2019 - digital.car.chula.ac.th
Enantiomeric separations of seventy-two underivatized chiral alcohols and forty-three trifluoroacetyl derivatives of chiral amines of various structures were investigated by gas …
Number of citations: 0 digital.car.chula.ac.th

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.